molecular formula C13H12N2OS B15215205 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one CAS No. 62459-16-9

2-(Allylthio)-6-phenylpyrimidin-4(1H)-one

Cat. No.: B15215205
CAS No.: 62459-16-9
M. Wt: 244.31 g/mol
InChI Key: TYHAASWKUJJKKQ-UHFFFAOYSA-N
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Description

2-(Allylthio)-6-phenylpyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an allylthio group at the 2-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one typically involves the reaction of 2-mercaptopyrimidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allylthio group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The allylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The allylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group may enhance the compound’s ability to interact with hydrophobic pockets within biological targets, increasing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allylthio)-6-phenylpyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the allylthio and phenyl groups provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

62459-16-9

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

4-phenyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H12N2OS/c1-2-8-17-13-14-11(9-12(16)15-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,15,16)

InChI Key

TYHAASWKUJJKKQ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC(=CC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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